molecular formula C6H11NO2 B555743 (S)-2-methylpyrrolidine-2-carboxylic acid CAS No. 42856-71-3

(S)-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B555743
CAS RN: 42856-71-3
M. Wt: 129,16 g/mole
InChI Key: LWHHAVWYGIBIEU-LURJTMIESA-N
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Description

(S)-2-methylpyrrolidine-2-carboxylic acid, also known as 2-methylpyrrolidine-2-carboxylic acid or 2-MPCA, is a chiral compound with a broad range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used in the synthesis of oligonucleotides, peptides, and other biologically active compounds. 2-MPCA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives.

Scientific Research Applications

  • (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is used as an efficient ligand for copper-catalyzed N-arylation of amides with aryl halides under mild conditions (Wang et al., 2010).

  • 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) serve as selective and sensitive derivatization reagents for carboxylic acid detection in high-performance liquid chromatography with electrogenerated chemiluminescence using tris(2,2'-bipyridine)ruthenium(II) (Morita & Konishi, 2002).

  • Homochiral methyl 4-aminopyrrolidine-2-carboxylates are used to catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

  • N-Methylpyrrolidin-2-one hydrotribromide (MPHT) is an efficient catalyst for oxidation of various aromatic aldehydes to carboxylic acids using aqueous hydrogen peroxide (Joseph et al., 2007).

  • 1-Methylpyrrolidine-2-acetic acid and related compounds were studied as precursors in the biosynthesis of tropane alkaloids in Erythroxylum coca and Datura innoxia, but were found to be inefficient (Huang et al., 1996).

  • The molecular mechanism of dielectrically controlled resolution (DCR) observed in the resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid was studied, revealing that DCR is a common phenomenon (Sakurai et al., 2006).

  • The S-(+) enantiomer of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride shows significantly better in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to its racemic form (Rosen et al., 1988).

properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHAVWYGIBIEU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316010
Record name 2-Methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methylpyrrolidine-2-carboxylic acid

CAS RN

42856-71-3
Record name 2-Methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42856-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-2-methylpyrrolidine-2-carboxylic acid

Q & A

Q1: What is the significance of (S)-2-Methylproline in analytical chemistry?

A1: (S)-2-Methylproline plays a crucial role in developing highly sensitive chiral probes for analytical applications. A recent study demonstrated the use of a novel fluorescent chiral probe incorporating (S)-2-methylproline structures for the determination of chiral amino compounds using ultra-performance liquid chromatography with fluorescence detection []. This method shows promise for applications such as analyzing biological samples like saliva.

Q2: Is there a general method for synthesizing (S)-2-Methylproline?

A2: Yes, a general method for synthesizing (S)-2-Methylproline has been developed, which also offers a broader approach to preparing α-branched amino acids []. This method highlights the importance of (S)-2-Methylproline as a building block in organic synthesis and its potential applications in various fields.

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